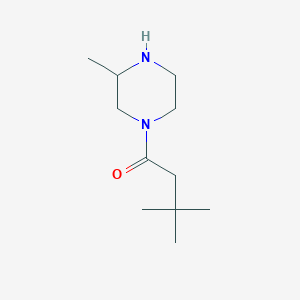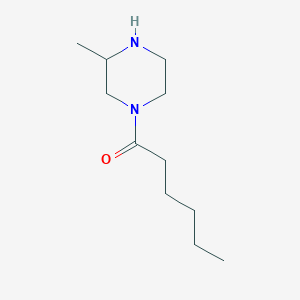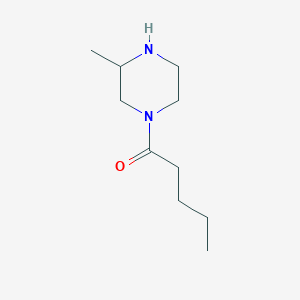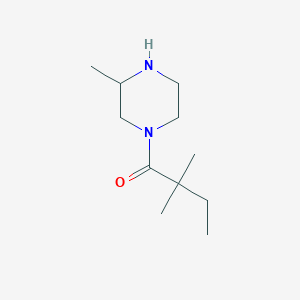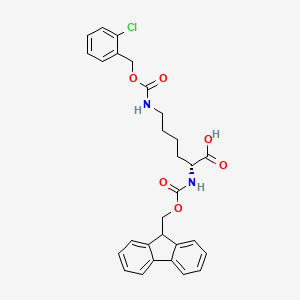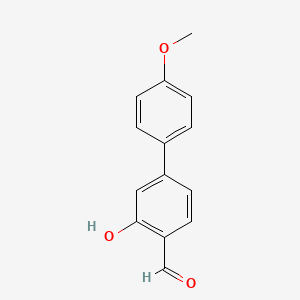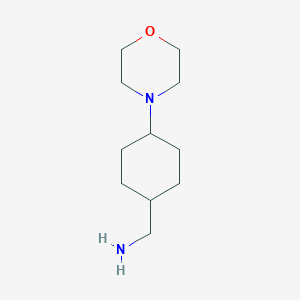
(4-Morpholinocyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Morpholinocyclohexyl)methanamine” is a chemical compound with the CAS Number: 1781543-79-0 . It has a molecular weight of 198.31 . The compound is solid in its physical form and is stored in a refrigerator .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 198.31 . It is stored in a refrigerator . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
(4-Morpholinocyclohexyl)methanamine has a wide range of scientific research applications, including its use as a catalyst, its ability to bind to proteins, and its ability to act as a ligand. It has been used in a variety of research studies, including studies of enzyme catalysis, protein-protein interactions, and drug delivery systems. Additionally, this compound has been used in studies of the structure and function of proteins, as well as in studies of the mechanisms of action of drugs and other compounds.
Mecanismo De Acción
The mechanism of action of (4-Morpholinocyclohexyl)methanamine is not yet fully understood. However, it is believed that this compound acts as a ligand, binding to proteins and other molecules in order to facilitate their interactions and reactions. Additionally, this compound has been shown to act as a catalyst, speeding up the rate of certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has the potential to bind to proteins and other molecules, as well as to act as a catalyst for certain chemical reactions. Additionally, this compound has been shown to have an effect on the structure and function of proteins, as well as on the mechanisms of action of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-Morpholinocyclohexyl)methanamine in lab experiments include its ability to act as a catalyst, its ability to bind to proteins, and its ability to act as a ligand. Additionally, this compound is water-soluble and relatively easy to synthesize. However, there are some limitations to using this compound in lab experiments, including its potential toxicity and its relatively low solubility in organic solvents.
Direcciones Futuras
Future research on (4-Morpholinocyclohexyl)methanamine should focus on further understanding its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research should focus on the potential applications of this compound, such as its potential use as a catalyst and its potential use as a ligand. Additionally, further research should focus on the potential toxicity of this compound and its potential interactions with other compounds. Finally, further research should focus on the potential for this compound to be used as a drug delivery system.
Métodos De Síntesis
(4-Morpholinocyclohexyl)methanamine can be synthesized in a variety of ways, the most common of which is through the reaction of morpholine with cyclohexanone. This is accomplished by reacting morpholine with cyclohexanone in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is then heated to a temperature of 80-90°C for several hours, resulting in the formation of this compound.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(4-morpholin-4-ylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h10-11H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQRLAIVNNCUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)



![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)
